molecular formula C6H6N4 B1619070 1-Méthyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 6288-86-4

1-Méthyl-1H-pyrazolo[3,4-d]pyrimidine

Numéro de catalogue: B1619070
Numéro CAS: 6288-86-4
Poids moléculaire: 134.14 g/mol
Clé InChI: MCLXGVNIBMHMNS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Methyl-1h-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.14 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been shown to exhibit significant anti-proliferative activities against various cancer cell lines.

  • In Vitro Studies : For instance, compound 1a demonstrated low micromolar inhibition potency against multiple tumor cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values were notably low, indicating strong anti-cancer properties (e.g., IC50 for A549 cells was 2.24 µM) compared to doxorubicin .
CompoundIC50 (µM)Cancer Cell Line
1a2.24A549
1d5.20PC-3
Doxorubicin9.20A549
  • Mechanism of Action : The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to these kinases, the compound induces apoptosis in cancer cells.

Kinase Inhibition

The compound has also been explored as a potential kinase inhibitor beyond CDKs. Recent studies have synthesized derivatives that target the epidermal growth factor receptor (EGFR), showing promising anti-proliferative activities against cancer cell lines like A549 and HCT-116. Notably, compound 12b exhibited an IC50 value of 0.016 µM against wild-type EGFR, indicating potent inhibitory activity .

Sigma-1 Receptor Ligands

Another area of application is the development of sigma-1 receptor (σ1R) ligands. Derivatives of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine have been identified as selective σ1R antagonists with favorable pharmacokinetic profiles, showing potential for pain management therapies due to their antinociceptive properties in animal models .

Case Study 1: Antitumor Activity Evaluation

In a systematic evaluation of various derivatives of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine, researchers synthesized several analogs and assessed their biological activities using MTT assays across different cancer cell lines. The study concluded that modifications to the pyrazolo-pyrimidine scaffold significantly affected anticancer potency, with specific substitutions enhancing activity against targeted cell lines .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR study was conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives to identify key structural features responsible for their biological activity. This research revealed that specific functional groups at defined positions on the scaffold could enhance binding affinity to target proteins such as EGFR and CDKs, paving the way for optimized drug design in future therapeutic applications .

Activité Biologique

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The structure of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine consists of a pyrazolo ring fused to a pyrimidine moiety. This unique scaffold allows for various chemical modifications that can enhance its biological properties. Synthetic pathways typically involve multi-step organic reactions, utilizing reagents such as alkylating agents and phase transfer catalysts to yield derivatives with improved pharmacological profiles .

Antitumor Effects

Numerous studies have demonstrated the antitumor activity of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • Compound 1a , a derivative bearing the pyrazolo[3,4-d]pyrimidine scaffold, exhibited significant inhibitory activity against various cancer cell lines. Its IC50 value against A549 lung cancer cells was reported at 2.24 µM , significantly lower than that of doxorubicin (9.20 µM), indicating its potential as a novel anticancer agent .
  • In another study, derivatives were tested against colorectal carcinoma (HCT 116) and human breast cancer (MCF-7) cell lines, with some compounds showing IC50 values as low as 22.7 µM , demonstrating comparable efficacy to established chemotherapeutics .

The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways:

  • Phosphodiesterase Inhibition : Some pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of phosphodiesterases (PDEs), particularly PDE5. This inhibition can lead to increased intracellular cGMP levels, promoting apoptosis in cancer cells .
  • Kinase Inhibition : The compounds also interact with various kinases involved in cell proliferation and survival. For example, selective inhibition of the epidermal growth factor receptor (EGFR) has been observed with certain derivatives, which could be pivotal in treating cancers characterized by EGFR overexpression .

Summary of Research Findings

StudyCompoundCell LineIC50 Value (µM)Mechanism
1aA5492.24Antitumor activity
P1HCT11622.7PDE inhibition
12bA5498.21EGFR inhibition

Case Studies

  • Anticryptosporidial Activity : A study screened multiple compounds including pyrazolopyrimidines for their efficacy against Cryptosporidium parvum, revealing promising results where certain derivatives showed potent activity against this pathogen, suggesting broader therapeutic applications beyond oncology .
  • Structure-Activity Relationship Studies : Research focusing on the structure-activity relationships (SAR) of various derivatives has revealed that modifications to the pyrazolo[3,4-d]pyrimidine core can significantly alter potency and selectivity towards different biological targets, underscoring the importance of chemical diversity in drug development efforts .

Propriétés

IUPAC Name

1-methylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-10-6-5(3-9-10)2-7-4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLXGVNIBMHMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279179
Record name 1-methyl-1h-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6288-86-4
Record name 6288-86-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methyl-1h-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1h-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Methyl-1h-pyrazolo[3,4-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
1-Methyl-1h-pyrazolo[3,4-d]pyrimidine
Reactant of Route 4
1-Methyl-1h-pyrazolo[3,4-d]pyrimidine
Reactant of Route 5
1-Methyl-1h-pyrazolo[3,4-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
1-Methyl-1h-pyrazolo[3,4-d]pyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.